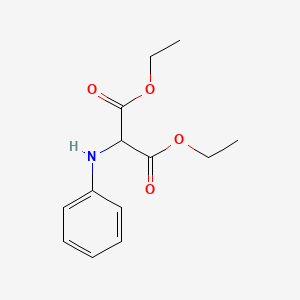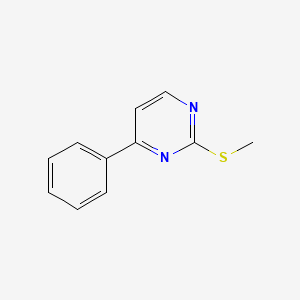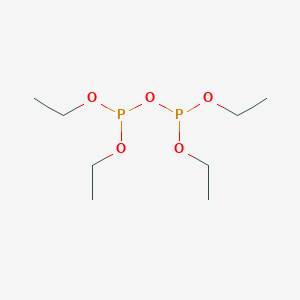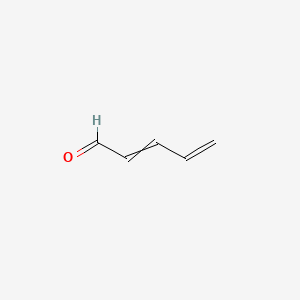
2,4-Pentadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentadienal is a chemical compound with the formula C5H6O . It is also known as (2E)-Penta-2,4-dienal . The molecular weight of this compound is 82.1005 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, the aldehyde 2E,4E-5-bromo-2,4-pentadienal was subjected to the enantioselective Trost alkynylation protocol, yielding highly functionalized propargylic secondary alcohols in an enantioselective manner .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of five carbon atoms with two double bonds and an aldehyde functional group .Chemical Reactions Analysis
This compound and its derivatives can behave either as nucleophilic or electrophilic species due to their push-pull conjugated diene structure . The static chemical reactivity of these derivatives can predict which atomic site is the most susceptible to undergo either a nucleophilic or an electrophilic attack .Physical And Chemical Properties Analysis
This compound is a chemical compound with the formula C5H6O . The molecular weight of this compound is 82.1005 .Applications De Recherche Scientifique
Asymmetric Hydrogenation in Organic Chemistry
The asymmetric hydrogenation of 2,4-pentadien-1-ones using a ruthenium catalyst is a significant advancement in organic synthesis. This process selectively targets the C1-carbonyl group, leaving the conjugated 2,4-diene motifs untouched, yielding various chiral 2,4-pentadien-1-ols. Such compounds are valuable in creating stereoselective molecules for pharmaceutical and other applications (Li et al., 2019).
Role in Organometallic Chemistry
Pentadienylmetal compounds, which include 2,4-pentadienylmetal structures, display unique geometries and reactivity. These compounds find applications in various organic transformations such as alkylation, trimethylsilylation, and reactions with carbonyl compounds. Their geometry and reactivity are influenced by the metal type, the media, and alkyl substituents, providing valuable insights for material science and catalysis (Yasuda & Nakamura, 1985).
Analytical and Physical Chemistry
Studies on the conformational analysis of 1,4-pentadien-3-yl radicals provide critical information on the structural and energetic aspects of related compounds, including 2,4-pentadienals. Such research aids in understanding the behavior of these molecules in various chemical environments, which is crucial in fields like spectroscopy and molecular modeling (Szőri & Viskolcz, 2003).
Polymer Science
The effect of substituents on the polymerization of diolefins like 1,3-pentadiene, closely related to 2,4-pentadienal, has been studied to produce polymers with specific structures and properties. These findings have implications for the development of new materials with tailored characteristics (Porri & Gallazzi, 1966).
Renewable Energy and Green Chemistry
The conversion of xylitol to renewable 1,3-pentadiene via a two-step process involving 2,4-pentadien-1-ol illustrates the potential of this compound derivatives in sustainable chemistry. This approach contributes to the development of eco-friendly production methods for valuable chemicals (Sun et al., 2017).
Safety and Hazards
Propriétés
| 764-40-9 | |
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
penta-2,4-dienal |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2 |
Clé InChI |
PPXGQLMPUIVFRE-UHFFFAOYSA-N |
SMILES isomérique |
C=C/C=C\C=O |
SMILES |
C=CC=CC=O |
SMILES canonique |
C=CC=CC=O |
Densité |
0.801-0.809 |
Description physique |
Colourless liquid; fruity aroma |
Solubilité |
Soluble in oils soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


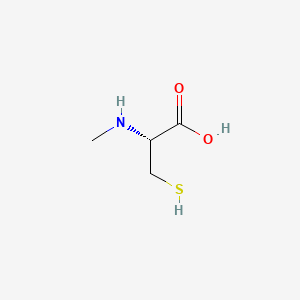

![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)
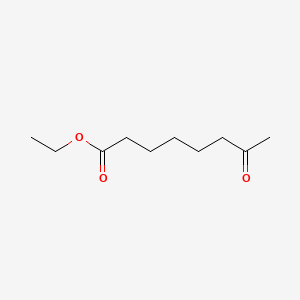
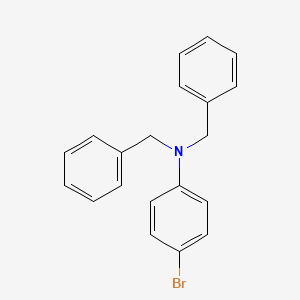
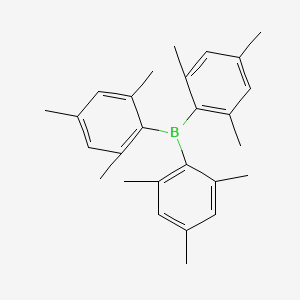
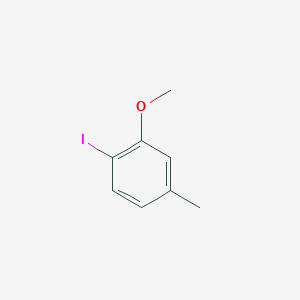

![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)
